molecular formula C2H6N2O2 B082866 Hydrazinoacetic acid CAS No. 14150-64-2

Hydrazinoacetic acid

Cat. No. B082866
CAS RN: 14150-64-2
M. Wt: 90.08 g/mol
InChI Key: RRBZUCWNYQUCTR-UHFFFAOYSA-N
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Description

Hydrazinoacetic acid is a functional compound utilized in various chemical synthesis processes. It acts as a building block in the preparation of various organic compounds due to its reactive hydrazine and carboxylic acid groups.

Synthesis Analysis

Hydrazinoacetic acid and its derivatives, such as α-boryl-α-hydrazinoacetic acid, can be synthesized from readily available α-borylacetaldehyde. The synthesis process allows for further conversion into various organoboron compounds, highlighting its utility in cross-coupling transformations (Tien et al., 2021).

Molecular Structure Analysis

The structural and chemical properties of hydrazinoacetic acid compounds, especially when complexed with transition metals, have been extensively studied. Research has focused on the formation of different compounds when hydrazinoacetic acid reacts with transition metals, providing insights into its structural versatility (Braibanti et al., 1966).

Chemical Reactions and Properties

Hydrazinoacetic acid undergoes various chemical reactions due to its reactive hydrazine and carboxyl groups. It has been used in Lewis acid catalyzed Diels-Alder reactions, demonstrating its reactivity and applicability in synthesizing complex organic compounds (Sammis et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point of hydrazinoacetic acid derivatives, are crucial for their application in various chemical syntheses. These properties can be influenced by the nature of substituents attached to the hydrazinoacetic acid framework.

Chemical Properties Analysis

Hydrazinoacetic acid exhibits unique chemical properties due to the presence of both a hydrazine and a carboxylic group. Its reactivity is utilized in the synthesis of heterocyclic compounds and organoboron compounds, serving as a versatile intermediate in organic synthesis (Tien et al., 2021).

Scientific Research Applications

  • Synthesis of Borylated Hydrazino Acid Derivatives : Hydrazinoacetic acid is used as a building block in the synthesis of borylated hydrazino acid derivatives. These derivatives are promising in cross-coupling transformations (Tien et al., 2021).

  • Functionalization of Peptides : It assists in the solid-phase functionalization of peptides. This process involves coupling partially or fully protected hydrazinoacetic acid derivatives, useful in peptide synthesis (Bonnet et al., 2003).

  • Inhibitory Activities : Hydrazinoacetic acid demonstrates inhibitory activities on enzymes. It has been used to study its effect on L-phenylalanine ammonia-lyase, showing significant inhibitory action (Munier et al., 1986).

  • Crystal Structures of Aza-Beta3-Peptides : It is instrumental in obtaining crystals of aza-beta3-peptides, thereby helping in the observation of hydrazino peptides in solid state and contributing to the study of their H-bond networks (Salaün et al., 2005).

  • Characterization of Carboxyl-Terminal Amino Acids : Used in the characterization of carboxyl-terminal amino acids in peptides and proteins, providing a method for identifying such amino acids through hydrazinolysis (Akabori et al., 1952).

  • Inhibition of Dopa Decarboxylase : A hydrazino analog of alpha-methyldopa, related to hydrazinoacetic acid, has been studied for its potent inhibition of DOPA decarboxylase both in vitro and in vivo (Porter et al., 1962).

  • Gluconeogenesis and Ethanol Oxidation : Hydrazinoacetates like ethyl hydrazinoacetate influence gluconeogenesis and ethanol oxidation in rat hepatocytes, indicating their potential in metabolic studies (Rognstad, 1980).

  • Structural Analogue of GABA : Hydrazinopropionic acid, closely related to hydrazinoacetic acid, has been examined for its effects on amino acid metabolism in the central nervous system of mice (Gelder, 1969).

Safety And Hazards

Hydrazinoacetic acid is harmful if swallowed . It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

2-hydrazinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c3-4-1-2(5)6/h4H,1,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBZUCWNYQUCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161745
Record name Hydrazinoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazinoacetic acid

CAS RN

14150-64-2
Record name 2-Hydrazinylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14150-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinoacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazinoacetic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
D Banfi, M Mutter, L Patiny - Protein and Peptide Letters, 2004 - ingentaconnect.com
… Abstract: This paper describes a convenient synthesis of protected hydrazine derivatives, ie 1,2-bis-Bochydrazinoacetic acid, and its application for hydrazone ligation techniques in …
Number of citations: 7 www.ingentaconnect.com
G Pollak, H Yellin, A Carmi - Journal of Medicinal Chemistry, 1964 - ACS Publications
… Thus, -hydrazinoacetic acid had a ± rating at a dose level of 6 mg./kg. and death rate 0/5 against S-180, as compared with -hydrazinocaproic acid (±, 16 mg./kg., 2 5), …
Number of citations: 9 pubs.acs.org
D Bonnet, C Grandjean… - The Journal of …, 2003 - ACS Publications
… The approach reported in this work relies on the coupling of Boc-protected derivatives of α-hydrazinoacetic acid directly onto the peptide. A low cost route to a fully Boc-protected …
Number of citations: 39 pubs.acs.org
A Mastitski, A Abramov, A Kruve, J Järv - Proceedings of the Estonian …, 2017 - vana.kirj.ee
… Potassium iodide catalysis was applied for the synthesis of protected benzylhydrazines and hydrazinoacetic acid esters by the alkylation of protected hydrazines. Benzylic halogenides …
Number of citations: 11 vana.kirj.ee
GAR Johnston, LL Iversen - Journal of neurochemistry, 1971 - Wiley Online Library
… Hydrazinoacetic acid. This was prepared according to the directions … structurally related to glycine-hydrazinoacetic acid-showed an affinity … Hydrazinoacetic acid is an inhibitor of glycine: …
Number of citations: 278 onlinelibrary.wiley.com
GF D'alelio, ET Hofman, TR Dehner - Journal of Macromolecular …, 1970 - Taylor & Francis
… The p-[2,4-diamino-striazin-6-ylI hydrazinoacetic acid was prepared by the reaction of … to the nitrogen and oxygen of the hydrazinoacetic acid moiety. The structure of the complexes is …
Number of citations: 9 www.tandfonline.com
A Lišmane, I Muižnieks, M Vitols… - Collection of …, 1977 - cccc.uochb.cas.cz
… In washed suspensions and cell-free extracts of Pseudomonas putida strain 17 glyoxylic acid semicarbazone, hydrazinoacetic acid and glycine were identified as products of 6-azauracil…
Number of citations: 6 cccc.uochb.cas.cz
A Mazitova, A Maskova… - E3S Web of Conferences, 2019 - e3s-conferences.org
… hydrazinoacetic acid was obtained by the reaction of hydrazine hydrate with ethyl ester of hydrazinoacetic acid… ) were placed, and the hydrazinoacetic acid ethyl ester in DMFA was …
Number of citations: 2 www.e3s-conferences.org
H NIEDRICH, B WIEGERSHAUSEN… - Proceedings of the …, 1964 - Macmillan
Number of citations: 0
H Niedrich, B Wiegershausen… - … , Vasopressin and their …, 1964 - Pergamon Press Oxford
Number of citations: 2

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